molecular formula C24H18Cl3N3O2S2 B12039487 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide CAS No. 477313-47-6

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B12039487
CAS No.: 477313-47-6
M. Wt: 550.9 g/mol
InChI Key: PPZHFHXMLFIUBR-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide features a benzothieno-pyrimidine core fused with a hexahydro ring system, substituted with a 4-chlorophenyl group at position 3 and a 3,4-dichlorophenylacetamide moiety via a sulfanyl linker.

Properties

CAS No.

477313-47-6

Molecular Formula

C24H18Cl3N3O2S2

Molecular Weight

550.9 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C24H18Cl3N3O2S2/c25-13-5-8-15(9-6-13)30-23(32)21-16-3-1-2-4-19(16)34-22(21)29-24(30)33-12-20(31)28-14-7-10-17(26)18(27)11-14/h5-11H,1-4,12H2,(H,28,31)

InChI Key

PPZHFHXMLFIUBR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno pyrimidine core, followed by the introduction of the chlorophenyl groups and the sulfanyl-acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions: 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide can undergo various types of chemical reactions, including:

  • Oxidation : The compound can be oxidized to form sulfoxides or sulfones.
  • Reduction : Reduction reactions can lead to the formation of thiols or amines.
  • Substitution : The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
  • Substitution : Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of the benzothieno[2,3-d]pyrimidine scaffold exhibit diverse biological activities including antitumor effects. For instance, compounds with similar structures have been shown to inhibit dihydrofolate reductases and tyrosine kinases, which are crucial targets in cancer therapy . The specific compound in focus may share these properties due to its structural similarities.

Antimicrobial Properties

Studies on related thieno-pyrimidine compounds have demonstrated antibacterial and antifungal activities. The presence of the sulfanyl group in this compound may enhance its interaction with microbial enzymes or receptors, potentially leading to effective antimicrobial action .

Anti-inflammatory Effects

Compounds within this chemical class have also been noted for their anti-inflammatory properties. The inhibition of inflammatory pathways could be attributed to the modulation of cytokine production or the inhibition of inflammatory mediators .

Synthesis and Characterization

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide involves multiple steps including the formation of the thieno-pyrimidine core followed by functionalization with chlorophenyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

  • Anticancer Research : A study highlighted the synthesis of similar thieno-pyrimidine derivatives that exhibited selective cytotoxicity against various cancer cell lines. These findings suggest that the target compound may also possess similar anticancer properties .
  • Inflammation Models : In vitro assays using macrophage cell lines demonstrated that certain benzothieno derivatives can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6. This positions the compound as a candidate for further investigation in anti-inflammatory drug development .

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key analogues differ primarily in the substituents on the phenyl rings and acetamide groups, influencing electronic, steric, and solubility properties:

Compound Name R1 (Benzothieno-pyrimidine) R2 (Acetamide) Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 4-Chlorophenyl 3,4-Dichlorophenyl ~563.4 (estimated) Not reported Not reported
2-{[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide 4-Chlorophenyl 2,5-Dimethylphenyl 539.1 Not reported Not reported
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 4-Methyl 2,3-Dichlorophenyl 344.2 230–232 80
N-(4-(Diethylamino)phenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide 4-Chlorophenyl 4-Diethylaminophenyl ~604.1 (estimated) Not reported Not reported

Key Observations:

  • In contrast, the 4-diethylaminophenyl substituent in is electron-donating, which may alter reactivity and solubility .
  • Melting Points: Higher melting points (e.g., 230–232°C in ) correlate with stronger intermolecular forces, such as hydrogen bonding or π-π stacking, which are influenced by substituent polarity .

Spectroscopic and Crystallographic Features

  • NMR Data: The 2,3-dichlorophenyl analogue shows characteristic peaks at δ 7.82 (d, J=8.2 Hz) for aromatic protons and δ 12.50 (br. s) for NH groups, consistent with hydrogen bonding .
  • Hydrogen Bonding: In N-(3,4-dimethylphenyl)acetamide analogues, syn-conformation of the N–H bond relative to substituents facilitates intermolecular N–H⋯O bonds, forming infinite chains . The target compound’s dichlorophenyl groups may promote similar interactions, enhancing crystallinity .

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological properties based on diverse research findings.

Chemical Structure and Properties

The compound features a benzothieno-pyrimidine core with multiple functional groups that enhance its biological activity. The molecular formula is C22H20Cl2N2O2SC_{22}H_{20}Cl_2N_2O_2S with a molecular weight of approximately 493.0 g/mol . Key structural components include:

  • Chlorophenyl groups : These are known to influence the compound's reactivity and biological interactions.
  • Sulfanyl linkage : This group may enhance the compound's pharmacological profile by facilitating interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to the target molecule exhibit significant anticancer properties. For instance, derivatives containing chlorophenyl groups have shown promising results in inhibiting tumor growth in various cell lines. A study highlighted that compounds with similar structural motifs demonstrated mean growth inhibition against human cancer cell lines .

The mechanism of action for this compound may involve the inhibition of specific enzymes or pathways associated with cancer progression. For example, studies have identified that certain benzothieno derivatives act as inhibitors of CYP17 , an enzyme involved in steroidogenesis and cancer cell proliferation . Additionally, the presence of the sulfanyl group may facilitate interactions with cellular targets, enhancing its efficacy.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cell lines. Notably:

  • The compound showed a dose-dependent increase in intracellular accumulation of fluorescent markers in resistant cancer cells, indicating potential for overcoming multidrug resistance (MDR) .
  • Cytotoxicity tests against non-cancerous HEK293 cells revealed that most derivatives exhibited low toxicity at concentrations up to 25 µM .

Comparative Analysis with Similar Compounds

A comparative analysis was performed with structurally similar compounds to assess relative biological activities:

Compound NameMolecular FormulaKey Features
2-{[3-(4-bromophenyl)-4-oxo-3,5-tetrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-dimethylaminophenyl)acetamideC26H25BrN4O2S2Contains bromine instead of chlorine; different phenyl substituent
N-(4-Methoxyphenyl)acetamideC9H11NO2Simpler structure; lacks the complex benzothieno-pyrimidine core
2-{[3-(4-chlorophenyl)-4-oxo-3,5-tetrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamideC22H24ClN3O2S2Similar sulfanyl and acetamide groups; different core structure

This table illustrates how variations in substituents influence biological activity and potential therapeutic applications.

Case Studies

  • Study on MDR Reversal : A specific case study focused on a derivative containing a chlorophenyl moiety which significantly increased intracellular drug accumulation in MDR cell lines. This was attributed to the compound's ability to inhibit P-glycoprotein (P-gp), a key player in drug efflux mechanisms .
  • Antitumor Efficacy : Another investigation assessed the anticancer efficacy of related compounds in various human cancer models. Results indicated that modifications to the benzothieno core could enhance growth inhibition rates significantly compared to unmodified analogs .

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